molecular formula C12H17BrN2O2S B3029023 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane CAS No. 486422-31-5

1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane

Cat. No.: B3029023
CAS No.: 486422-31-5
M. Wt: 333.25
InChI Key: QCAXTVFTVHQJJQ-UHFFFAOYSA-N
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Description

1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane is an organic compound that features a bromophenyl group attached to a sulfonyl group, which is further connected to a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-methyl-1,4-diazepane in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of enzyme inhibitors or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl group can interact with amino acid residues in proteins, while the diazepane ring can provide structural rigidity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenyl methyl sulfone
  • 4-Bromobenzenesulfonyl chloride
  • N-(4-Bromophenyl)sulfonyl derivatives

Uniqueness

1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane is unique due to the presence of the diazepane ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other sulfonyl compounds and enhances its potential for diverse applications.

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-methyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S/c1-14-7-2-8-15(10-9-14)18(16,17)12-5-3-11(13)4-6-12/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAXTVFTVHQJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716825
Record name 1-(4-Bromobenzene-1-sulfonyl)-4-methyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486422-31-5
Record name 1-(4-Bromobenzene-1-sulfonyl)-4-methyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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